Product packaging for Okundoperoxide(Cat. No.:)

Okundoperoxide

Cat. No.: B1262387
M. Wt: 266.33 g/mol
InChI Key: NUNJRUBEEMMTJA-JBTZHDNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Okundoperoxide is a bicyclic cyclofarnesylsesquiterpene endoperoxide isolated via bioassay-guided fractionation from the plant Scleria striatinux (Cyperaceae) . This natural product is of significant research interest due to its unique endoperoxide structural moiety, a pharmacophore known for its potent biological activities . The compound exhibits moderate in vitro antiplasmodial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum , the parasite responsible for malaria, with IC50 values of approximately 483 ng/mL and 470 ng/mL, respectively . It also demonstrates activity against other resistant strains such as K1 and NF54 . The mechanism of action is associated with its endoperoxide bridge, which can be activated by intracellular iron (Fe(II)) to generate cytotoxic carbon-centered radicals and reactive oxygen species (ROS), leading to parasite death . Beyond its antimalarial potential, this compound has shown promising antibacterial properties in research settings, particularly against Staphylococcus aureus , with a low risk of cytotoxicity in preliminary assays . This combination of anti-infective activities makes this compound a valuable lead compound for researching new therapeutic agents against drug-resistant parasites and bacteria . The product is provided for research purposes to further explore its mechanisms and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H22O4 B1262387 Okundoperoxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H22O4

Molecular Weight

266.33 g/mol

IUPAC Name

(3R,4aS,8aS)-3-[(E)-4-hydroxybut-2-en-2-yl]-5,5,8a-trimethyl-4,4a-dihydro-3H-1,2-benzodioxin-6-one

InChI

InChI=1S/C15H22O4/c1-10(6-8-16)11-9-12-14(2,3)13(17)5-7-15(12,4)19-18-11/h5-7,11-12,16H,8-9H2,1-4H3/b10-6+/t11-,12+,15+/m1/s1

InChI Key

NUNJRUBEEMMTJA-JBTZHDNBSA-N

Isomeric SMILES

C/C(=C\CO)/[C@H]1C[C@@H]2[C@](C=CC(=O)C2(C)C)(OO1)C

Canonical SMILES

CC(=CCO)C1CC2C(C(=O)C=CC2(OO1)C)(C)C

Synonyms

3-((E)-4-hydroxybut-2-en-2-yl)-5,5,8a-trimethyl-3,4,4a,5-tetrahydrobenzo(c)(1,2)dioxin-6(8aH)-one
okundoperoxide

Origin of Product

United States

Phytochemical Origin and Advanced Isolation Methodologies of Okundoperoxide

Botanical Source: Scleria striatinux (Family: Cyperaceae)

Okundoperoxide is a naturally occurring bicyclic cyclofarnesylsesquiterpene endoperoxide derived from the plant Scleria striatinux De Wild (also known as S. striatonux or S. woodii), which belongs to the Cyperaceae family. nih.govnih.govfigshare.com This plant has been identified as a source of unique secondary metabolites, with this compound being a notable example due to its chemical structure and biological activity. nih.govfigshare.comresearchgate.net

Scleria striatinux has established uses in traditional medicine, particularly in Cameroon. d-nb.infoscispace.com The rhizomes of the plant are utilized as a local spice and are also prepared as an herbal tea or decoction to treat fevers. nih.govnih.gov This traditional application against fevers prompted scientific investigation into its chemical constituents, leading to the discovery of its antiplasmodial properties. nih.govd-nb.infoscispace.com The crude extracts of Scleria striatinux have demonstrated antibacterial activity, which supports its use in traditional medicine. jntbgri.res.injntbgri.res.in Furthermore, it is considered one of the most active African botanicals against Helicobacter pylori infections. jntbgri.res.in

The Cyperaceae family, one of the largest families of flowering plants, is known for producing a diverse array of chemical compounds, including essential oils, phenolics, and terpenoids. jntbgri.res.injntbgri.res.in The isolation of sesquiterpenes like this compound and others, such as sclerienone A, B, and C, from Scleria striatinux is consistent with the known phytochemistry of the Cyperaceae family, which is rich in such compounds. jntbgri.res.inresearchgate.netresearchgate.netnih.gov The presence of these specific sesquiterpenoids contributes to the chemotaxonomic profile of the Scleria genus. jntbgri.res.injntbgri.res.in

Phylogenetic studies of the Cyperaceae family, utilizing DNA sequence data like rbcL, have worked to clarify the relationships between its numerous genera. claremont.edumdpi.com These analyses show that the tribe Sclerieae, to which Scleria belongs, forms a monophyletic clade. claremont.edu The evolution of the Cyperaceae family is marked by at least two significant rapid radiations in temperate regions, although it originated as a tropical lineage. tamu.edujse.ac.cn The chemical diversity within the family, including the unique endoperoxide structure of this compound, provides valuable markers for understanding these evolutionary pathways. ontosight.aitaylorfrancis.com

Ethnobotanical Context and Traditional Medicinal Applications

Advanced Bioassay-Guided Fractionation and Purification Techniques

The isolation of this compound is a prime example of bioassay-guided fractionation, a method where the separation of components from a complex mixture is directed by monitoring the biological activity of the resulting fractions. researchgate.netontosight.ainih.gov This systematic approach ensures that the most potent compounds are efficiently isolated and identified. plos.orgfrontiersin.org

The isolation of this compound from the roots of Scleria striatinux began with the observation that a crude methylene (B1212753) chloride/methanol (CH2Cl2/MeOH) extract was active against Plasmodium falciparum. nih.gov The detailed procedure is as follows:

Extraction: The air-dried and ground roots of S. striatinux were macerated in a 1:1 mixture of CH2Cl2/MeOH. nih.gov

Bioassay-Guided Fractionation: The crude extract was subjected to a systematic separation process. nih.govmdpi.com The fractions were continuously tested for antiplasmodial activity to guide the subsequent purification steps. nih.gov

Chromatographic Separation: The active extract was first separated using gradient chromatography on silica (B1680970) gel. nih.gov

Purification: Further purification of the active fraction was achieved through size exclusion chromatography (SEC) on Sephadex LH-20, which ultimately yielded this compound. nih.govresearchgate.net

This multi-step process successfully isolated this compound from the complex phytochemical matrix of the plant extract. nih.gov

Once isolated, the structure of this compound was elucidated using a combination of spectroscopic and analytical techniques. nih.govwgtn.ac.nzdntb.gov.ua

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular formula of the compound, which was established as C15H22O4. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive NMR studies were crucial for determining the compound's complex structure.

¹³C NMR: The spectrum indicated the presence of 15 carbon atoms, including one ketone and four olefinic carbons. nih.gov

¹H NMR: The spectrum revealed key features such as four methyl groups, three olefinic protons, and one oxymethine proton. nih.gov

2D NMR (COSY and HMBC): Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC) experiments were used to establish the connectivity between protons and carbons, allowing the assembly of the complete bicyclic structure of this compound. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum showed characteristic absorption bands for hydroxyl (3477 cm⁻¹) and conjugated enone (1674 cm⁻¹) functional groups, which was consistent with the structure determined by NMR. nih.gov

It was noted that this compound was unstable during gas chromatography analysis, a characteristic that became understandable upon the identification of the peroxide bridge in its structure. nih.gov

Total Synthesis and Stereochemical Elucidation of Okundoperoxide

Strategic Imperatives for Chemical Synthesis

The pursuit of a total synthesis for a natural product like okundoperoxide is driven by several key scientific objectives that transcend the mere replication of the natural structure.

A significant challenge in the development of natural products as therapeutic agents is their limited availability from their native sources. rhhz.net this compound is obtained from the roots of Scleria striatinux, a plant found in specific regions such as Cameroon. nih.gov The process of isolation through bioassay-guided fractionation is often laborious and yields small quantities of the pure compound. nih.govthieme-connect.com This scarcity presents a major bottleneck for extensive biological evaluation and preclinical development. Chemical synthesis offers a reliable and scalable alternative, ensuring a consistent supply of the compound for research purposes without depending on the seasonal or geographical availability of the plant source. rhhz.net

Total synthesis provides the essential platform for conducting detailed structure-activity relationship (SAR) studies. scispace.com By systematically modifying the structure of this compound, chemists can create a library of synthetic analogs. The biological evaluation of these analogs helps to identify the specific structural features (pharmacophores) responsible for the compound's antiplasmodial activity. mdpi.com For instance, the synthesis of ent-okundoperoxide (the unnatural enantiomer) was crucial in determining the absolute configuration of the natural product, which is a fundamental aspect of its biological activity. u-tokyo.ac.jpresearchgate.net This ability to generate diverse analogs is critical for optimizing potency, selectivity, and other pharmacological properties, potentially leading to the design of new and more effective antimalarial agents. scispace.comacs.org

Table 1: In Vitro Antiplasmodial Activity of this compound

P. falciparum StrainIC₅₀ (µM)Reference
W2 (chloroquine-resistant)1.8 mdpi.comthieme-connect.com
D6 (chloroquine-sensitive)1.8 mdpi.comthieme-connect.com
K1 (chloroquine-resistant)5.6 mdpi.comthieme-connect.com
NF54 (chloroquine-sensitive)4.9 mdpi.comthieme-connect.com

Overcoming Limitations in Natural Product Supply and Availability

Evolution of Synthetic Methodologies for the Endoperoxide Core

The central challenge in synthesizing this compound and related compounds lies in the construction of the 1,2-dioxane (B1202867) ring, also known as the endoperoxide core.

The endoperoxide moiety is characterized by a weak oxygen-oxygen single bond, making it chemically labile. beilstein-journals.orgrsc.org This inherent instability poses a significant hurdle in synthetic chemistry. The peroxide group is susceptible to cleavage or rearrangement under a variety of conditions, including exposure to heat, light, acids, bases, and reducing agents. beilstein-journals.orgnih.gov Consequently, the introduction of the endoperoxide is often planned as a late-stage step in a total synthesis to avoid its degradation during preceding chemical transformations. beilstein-journals.orgresearchgate.net The instability was noted early on for this compound itself, which was found to be unstable during gas chromatographic analysis. nih.gov

Modern synthetic chemistry has seen the development of elegant and efficient cascade reactions to construct complex molecular architectures. For endoperoxide synthesis, photoredox-catalyzed cyclization-endoperoxidation cascades have emerged as a powerful strategy. beilstein-journals.orgnih.gov This type of reaction is typically initiated by the single-electron oxidation of a suitable diene substrate, generating a radical cation. researchgate.netresearchgate.net This intermediate then undergoes a cyclization event, which is followed by trapping with molecular oxygen (O₂) to forge the endoperoxide ring system. beilstein-journals.orgnih.gov This approach allows for the formation of multiple chemical bonds in a single, orchestrated sequence, providing rapid access to complex endoperoxide frameworks. researchgate.net

To improve efficiency and handle potentially unstable intermediates, one-pot multistep procedures are highly advantageous in endoperoxide synthesis. fu-berlin.deresearchgate.net These methods involve conducting several consecutive reactions in a single reaction vessel, thereby avoiding the time-consuming and often yield-reducing processes of isolating and purifying intermediates. acs.org An example of such an approach is the cobalt-catalyzed hydroperoxysilylation of an unsaturated precursor, followed by in-situ cyclization to form the 1,2-dioxane ring system. fu-berlin.deacs.org Another innovative one-pot method involves a formal [2+2+2] cycloaddition, where a 1,3-dione, an olefin, and molecular oxygen are combined to generate novel endoperoxide structures in a single step. acs.org These strategies are particularly valuable for constructing the core of molecules like this compound efficiently.

Development of Cascade Reactions for Endoperoxide Ring Construction

Stereochemical Characterization and Asymmetric Synthesis of this compound

The intricate three-dimensional architecture of this compound, a bicyclic cyclofarnesylsesquiterpene endoperoxide, presented a significant challenge to synthetic chemists. This section details the pivotal studies that not only established the absolute configuration of the natural product but also developed sophisticated enantioselective strategies for its synthesis.

Determination of the Absolute Configuration of Natural this compound

Initially, the relative stereochemistry of this compound, isolated from the roots of Scleria striatinux, was determined through spectroscopic techniques, but its absolute configuration remained unknown. nih.gov The definitive assignment of the absolute stereochemistry was achieved through the first enantioselective total synthesis of its enantiomer, (–)-okundoperoxide. researchgate.netu-tokyo.ac.jp

Researchers synthesized the enantiomer of the natural product and compared its specific rotation to that of the naturally occurring (+)-okundoperoxide. The synthetic (–)-okundoperoxide exhibited an equal but opposite specific rotation to the natural product, unequivocally establishing the absolute configuration of natural (+)-okundoperoxide as (3R,4aS,8aS). researchgate.netu-tokyo.ac.jp This was a critical step, as initial attempts to determine the absolute configuration using Mosher's ester analysis were unsuccessful due to the significant distance between the chiral centers and the Mosher ester moiety. nih.gov

The key to this successful determination was the development of a synthetic route that allowed for the creation of a stereochemically pure version of the molecule. The comparison of the optical properties of the synthetic and natural compounds provided the conclusive evidence required to assign the absolute stereochemistry.

Enantioselective Synthetic Pathways and Chiral Control Strategies

The enantioselective synthesis of this compound was a significant achievement, relying on a carefully planned strategy to control the stereochemistry at multiple chiral centers. A key approach involved a remarkable acid-catalyzed cascade reaction in the final step to construct the sensitive endoperoxide bridge. moro-chemistry.org

One successful enantioselective synthesis of (–)-okundoperoxide commenced from a known chiral building block, which set the stereochemistry for the rest of the synthesis. researchgate.netu-tokyo.ac.jp A crucial step in this pathway was a Julia-Kocienski olefination, which was employed to construct a key trisubstituted alkene intermediate. researchgate.net

A notable strategy involved the use of a photo-oxidation reaction with singlet oxygen to form a peroxide intermediate. moro-chemistry.org This was followed by an acid-catalyzed cascade reaction that simultaneously formed the endoperoxide ring system and established the correct relative stereochemistry of the final product. moro-chemistry.org This innovative approach circumvented the challenges associated with the direct asymmetric synthesis of the complex peroxide structure. moro-chemistry.org The stereocontrol in this cascade was dictated by the pre-existing stereocenters in the acyclic precursor, which directed the cyclization to yield the desired diastereomer.

Mechanistic Elucidation of Okundoperoxide S Biological Actions

Antiplasmodial Activity: Investigating the Molecular Basis of Action

Okundoperoxide is a naturally occurring bicyclofarnesyl sesquiterpene endoperoxide isolated from the roots of Scleria striatinux. nih.gov This compound has demonstrated moderate antiplasmodial activity against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com The investigation into its mechanism of action is crucial for understanding its potential as an antimalarial agent.

The key structural feature responsible for the biological activity of this compound is its endoperoxide bridge (a peroxide group within a ring structure). nih.govontosight.ai This moiety is a common feature in a class of potent antimalarial compounds, most notably artemisinin (B1665778) and its derivatives. nih.govdipterajournal.com The presence of this dioxygen bridge is considered essential for their antimalarial effects. dipterajournal.com The mechanism is believed to be initiated by the cleavage of this peroxide bond within the parasite. dipterajournal.com The identification of artemisinin and its unique endoperoxide-dependent mechanism has spurred significant interest in other natural endoperoxides like this compound as potential sources for new antimalarial leads. nih.gov

The prevailing mechanistic paradigm for antimalarial endoperoxides, which is thought to apply to this compound, involves activation by intraparasitic iron. researchgate.netacs.org The malaria parasite, during its intraerythrocytic stage, digests large amounts of host cell hemoglobin, leading to a high concentration of heme and ferrous iron (Fe²⁺). dipterajournal.com This iron-rich environment is believed to be the primary trigger for the activation of the endoperoxide prodrug. dipterajournal.comacs.org

The activation process is initiated by an inner-sphere, reductive cleavage of the endoperoxide O-O bond, a reaction mediated by ferrous iron (Fe²⁺). researchgate.netacs.org This process is a homolytic cleavage, meaning the two electrons of the peroxide bond are split, one going to each oxygen atom. acs.org This reaction is chemically favorable and leads to the rapid generation of radical species. torvergata.it The Fe²⁺ acts as a one-electron reductant, oxidizing to ferric iron (Fe³⁺) in the process, and breaking the peroxide bridge. acs.orgtorvergata.it

The homolytic cleavage of the endoperoxide bridge by ferrous iron results in the sequential formation of highly reactive radical species. researchgate.netacs.org The initial products are oxygen-centered radicals (oxy radicals). acs.org These primary radicals are highly unstable and undergo rapid intramolecular rearrangements to form more stable carbon-centered radicals. dipterajournal.comresearchgate.net These radical species are toxic to the parasite. dipterajournal.com In addition to these organic radicals, high-valent iron-oxo species (such as Fe(IV)=O) are also proposed to be formed during this activation cascade. researchgate.netacs.orgnih.gov These iron-oxo species are themselves potent oxidizing agents. nih.govnih.gov

The highly reactive oxy and carbon radicals generated from the initial cleavage can undergo further reactions, leading to a cascade of secondary reactive intermediates. researchgate.netacs.org Evidence from studies on similar antimalarial trioxanes suggests that these subsequent products can include epoxides, aldehydes, and dicarbonyl compounds. acs.org One or more of these reactive intermediates and neutral alkylating agents are thought to be the ultimate effectors that kill the malaria parasite by causing widespread, irreversible damage to vital biomolecules. researchgate.netacs.org

The array of reactive species generated from the iron-mediated activation of this compound is believed to exert its antiplasmodial effect by disrupting essential parasite metabolic pathways. researchgate.netnih.gov The carbon-centered radicals and other electrophilic intermediates can form covalent bonds with crucial parasite macromolecules, a process known as alkylation. dipterajournal.comresearchgate.net

Key targets of this alkylation are parasite proteins (enzymes) and heme. researchgate.net The indiscriminate alkylation of a wide range of proteins can inhibit their function, thereby disrupting numerous metabolic processes simultaneously, including glycolysis, nucleic acid synthesis, and protein synthesis. nih.govresearchgate.net Damage to heme can interfere with the parasite's detoxification pathway, leading to a buildup of toxic heme. While specific studies detailing the precise interaction of this compound with particular P. falciparum metabolic pathways are not yet available, the general mechanism of action for antimalarial endoperoxides points towards a multi-targeted approach, overwhelming the parasite's metabolic and detoxification systems. researchgate.netnih.gov This multi-targeted action is a key advantage, as it may reduce the likelihood of the parasite developing resistance.

Interactions with Parasite Metabolic Pathways

Heme Detoxification Mechanisms (e.g., β-hematin formation inhibition)

A crucial survival mechanism for the malaria parasite, Plasmodium falciparum, within human red blood cells is the detoxification of heme. nih.gov During the digestion of host cell hemoglobin, toxic-free heme is released. The parasite polymerizes this heme into an insoluble, non-toxic crystalline compound called hemozoin. nih.govmalariaworld.org This process is a significant target for antimalarial drugs. nih.gov

The synthetic equivalent of hemozoin, β-hematin, is utilized in in-vitro assays to screen for compounds that inhibit this vital detoxification pathway. nih.govufrgs.br Research has indicated that the probable mechanism for the antiplasmodial effect of certain natural product fractions containing compounds like this compound involves the inhibition of heme metabolism in the malaria parasite. nih.gov Studies on extracts containing this compound have demonstrated an ability to prevent the formation of β-hematin. researchgate.netnih.gov For instance, a dichloromethane (B109758) fraction of Scleria striatinux, from which this compound was isolated, showed a high percentage of inhibition of β-hematin formation, even when compared to the known antimalarial drug chloroquine. researchgate.netnih.gov This suggests that this compound may interfere with the parasite's ability to neutralize toxic heme, leading to oxidative stress and parasite death. nih.gov

Influence on Glutathione (B108866) (GSH) and Cysteine (Cys) Metabolism in Plasmodium falciparum

Plasmodium falciparum relies on a robust glutathione (GSH) metabolism to maintain a reducing intracellular environment and protect itself from oxidative damage. malariaworld.orgnih.govnih.gov GSH, a tripeptide synthesized from glutamate, cysteine, and glycine, is crucial for various detoxification processes, including the neutralization of reactive oxygen species and the detoxification of heme. malariaworld.orgnih.govnih.gov The parasite possesses its own machinery for GSH biosynthesis and recycling. nih.govd-nb.info

The effects of some antiplasmodial compounds on the levels of GSH and its precursor, cysteine (Cys), in P. falciparum have been investigated. nih.govmdpi.com For example, studies on certain steroids have shown that they can either increase or decrease the total concentrations of glutathione and cysteine. nih.gov While direct studies on this compound's specific influence on GSH and Cys metabolism in P. falciparum are not extensively detailed in the provided information, the general importance of this pathway in parasite survival and its investigation as a drug target are well-established. nih.govmdpi.com Given that GSH is involved in heme detoxification, any disruption of its metabolism could synergistically enhance the toxic effects of heme accumulation caused by the inhibition of β-hematin formation. malariaworld.orgmdpi.com

Other Predicted Biological Activities and Mechanistic Hypotheses

Beyond its observed antiplasmodial effects, computational tools and the structural characteristics of this compound suggest other potential biological activities.

Computational Prediction of Biological Activity via In Silico Tools (e.g., PASS Program)

In silico tools like the Prediction of Activity Spectra for Substances (PASS) program are valuable for forecasting the biological activities of chemical compounds based on their structural formulas. clinmedkaz.orgmdpi.comway2drug.com This program compares the structure of a query compound to a large database of biologically active substances to predict a spectrum of potential pharmacological effects and mechanisms of action. way2drug.comzenodo.org The output is given as a probability of being active (Pa) and inactive (Pi). nih.gov

While the specific PASS prediction results for this compound are not detailed in the provided search results, the use of such programs is a standard approach in modern drug discovery to identify potential new activities for known compounds and to guide further experimental investigation. mdpi.comzenodo.org A PASS analysis of this compound could reveal a wider range of potential biological targets and therapeutic applications.

Hypothesized Antioxidant Properties

The chemical structure of this compound, which includes an endoperoxide bridge, suggests it may possess antioxidant properties. ontosight.ai Endoperoxides are a class of compounds known for a variety of biological activities, and their peroxide linkage is a key feature responsible for these effects. ontosight.ai It is hypothesized that this structural element could contribute to antioxidant activity, which would be beneficial in conditions characterized by oxidative stress. ontosight.ai However, it is important to note that while the structure is suggestive, further specific studies are needed to confirm and quantify the antioxidant potential of this compound.

Proposed Anti-inflammatory Effects

Some research indicates that compounds with structures similar to this compound may exhibit anti-inflammatory properties. ontosight.ai The endoperoxide moiety, in particular, is thought to be a potential contributor to such effects. ontosight.ai The anti-inflammatory activity of various members of the Cyperaceae family, from which this compound is derived, has been reported, further supporting this hypothesis. jntbgri.res.in While direct and extensive experimental validation of this compound's anti-inflammatory effects is still required, the possibility is raised by its structural class and the bioactivity of related compounds. ontosight.aiwgtn.ac.nz

Potential as an Inhibitor of Cell Adhesion

This compound belongs to the class of sesquiterpene peroxides, a group of natural compounds recognized for their diverse biological activities. oatext.comresearchgate.net Research and analysis of this class have identified them as potential inhibitors of cell adhesion. oatext.comresearchgate.netresearchgate.net While direct studies on this compound's specific cell adhesion inhibition mechanism are limited, the activity is a noted characteristic of sesquiterpene peroxides. oatext.comresearchgate.net This inhibitory action is significant, as cell adhesion is a critical process in various physiological and pathological events, including inflammation and cancer metastasis. Furthermore, extracts from plants of the Cyperaceae family, the same family from which this compound is isolated, have demonstrated the ability to inhibit cell adhesion. jntbgri.res.injntbgri.res.in For instance, extracts of Cyperus rotundus, a member of the Cyperaceae family, have been shown to exert anti-endometriotic effects by inhibiting cell adhesion and neurotrophin expression. jntbgri.res.in

Broader Antiprotozoal and Antineoplastic Activity within Sesquiterpene Peroxide Class

The endoperoxide bridge is a key structural feature of this compound and is central to the biological activities observed in the broader class of sesquiterpene peroxides. ontosight.ainih.gov This chemical group is associated with a wide spectrum of pharmacological properties, including significant antiprotozoal and antineoplastic effects. nih.govnih.govnih.gov

Antiprotozoal Activity:

The discovery of artemisinin, a sesquiterpene lactone with an endoperoxide bridge, as a potent antimalarial agent has spurred research into other endoperoxides, including this compound. nih.govresearchgate.net this compound itself was isolated through bioassay-guided fractionation of extracts from Scleria striatinux and was identified as having moderate antiplasmodial (antimalarial) activity. researchgate.netnih.govmdpi.com It demonstrated activity against several strains of Plasmodium falciparum, including chloroquine-sensitive and -resistant strains. nih.govmdpi.com

The antiprotozoal activity is a hallmark of the sesquiterpene lactone endoperoxide subclass. oatext.comresearchgate.net This class of compounds has shown efficacy against various protozoan parasites. nih.govsemanticscholar.org Studies have indicated that polycyclic endoperoxides exhibit strong activity against obligate intracellular parasites belonging to genera such as Plasmodium, Toxoplasma, Leishmania, and Coccidia. nih.govsemanticscholar.org

Antineoplastic Activity:

Sesquiterpene peroxides and their derivatives are recognized for their potential as anticancer agents. oatext.comnih.gov They have demonstrated cytotoxic effects against a variety of cancer cell lines. nih.govmdpi.com The antineoplastic mechanisms of sesquiterpenes often involve the modulation of key signaling pathways, such as inhibiting nuclear factor kappa B (NF-κB) activity and inducing apoptosis (programmed cell death). nih.govnih.gov Sesquiterpene lactones, a related class, are known alkylating agents that can cause DNA damage in cancer cells, leading to cell cycle arrest and apoptosis. nih.gov The antineoplastic potential has been observed across a wide range of cancers, including breast, colon, pancreatic, and prostate cancer. nih.gov

Table 1: Biological Activities of Sesquiterpene Peroxides

Biological Activity Compound Class Specific Examples (if available) Reference
Antiprotozoal Sesquiterpene Endoperoxides This compound, Artemisinin oatext.comresearchgate.netnih.govnih.gov
Antineoplastic Sesquiterpene Peroxides/Lactones Tomentosin, Inuviscolide oatext.comnih.govnih.gov
Cell Adhesion Inhibition Sesquiterpene Peroxides (Class-wide activity) oatext.comresearchgate.netjntbgri.res.in
Anti-inflammatory Sesquiterpene Lactone Endoperoxides (Class-wide activity) oatext.comresearchgate.net
Antifungal Endoperoxides (General activity) nih.gov
Antiviral Endoperoxides (General activity) nih.gov

Structure Activity Relationship Sar Studies and Rational Analog Design

Contribution of the Bicyclic Cyclofarnesylsesquiterpene Skeleton to Bioactivity

The bicyclic nature of the skeleton imparts a rigid conformation, which can be critical for specific binding to parasite targets. This structural rigidity, featuring a trans ring fusion, holds the various functional groups in a defined spatial arrangement. vulcanchem.com This fixed orientation is essential for biological activity, as it can facilitate a precise fit within a target's binding site. While numerous sesquiterpenes exhibit antiplasmodial activity, the unique bicyclofarnesyl arrangement of Okundoperoxide sets it apart. mdpi.commdpi.com The activity of other sesquiterpene lactones has been linked to the presence of α,β-unsaturated structural elements, which contribute to cytotoxicity. mdpi.com In this compound, the skeleton positions the crucial endoperoxide and the α,β-unsaturated enone for their combined biological effect.

Functional Group Modifications and Their Impact on Pharmacological Profile

Modifications to the functional groups of this compound have provided significant insight into the features essential for its bioactivity. The most critical functional group is the 1,2-dioxane (B1202867) ring (the endoperoxide bridge).

The Endoperoxide Bridge: The central role of the endoperoxide moiety has been unequivocally demonstrated. Chemical reduction of this compound with triphenylphosphine (B44618) cleaves the peroxide bond, resulting in the formation of an inactive furan (B31954) derivative. This finding strongly supports the hypothesis that the endoperoxide bridge is indispensable for antiplasmodial activity, likely through an iron-mediated activation mechanism similar to that of artemisinin (B1665778). vulcanchem.com

The Hydroxyl Group: The primary alcohol in the side chain represents a key site for potential modification. To aid in determining the compound's absolute configuration, diastereomeric Mosher esters were prepared by reacting the alcohol with (R)- and (S)-methoxytrifluoromethylphenylacetic acid (MTPA). While the impact of these specific esterifications on biological activity was not the primary focus of the initial study, this position offers a handle for creating analogs with altered polarity and pharmacokinetic properties.

The following table summarizes the key functional group modifications and their established or potential impact on the bioactivity of this compound.

Original Functional Group Modification Resulting Compound/Derivative Impact on Antiplasmodial Activity Reference
Endoperoxide BridgeReductive cleavage with PPh₃Furan derivativeActivity Lost vulcanchem.com
Primary AlcoholEsterificationMosher EstersNot Reported
α,β-Unsaturated KetoneNot Reported-Potential contribution to activity vulcanchem.com

Computational Chemistry and Molecular Modeling in SAR Elucidation

While specific computational studies on this compound are not extensively reported in the literature, the application of molecular modeling and computational chemistry is a powerful tool for elucidating the SAR of complex natural products. ethernet.edu.etkallipos.gr These methods can provide insights into the molecular properties that govern biological activity and guide the design of new analogs.

For a molecule like this compound, computational approaches could include:

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of the molecule. kallipos.grjournaljpri.com This can help in understanding the reactivity of the endoperoxide bridge, the stability of radical intermediates formed upon activation, and the electrophilic nature of the enone system.

Molecular Docking: If a putative protein target for this compound is identified, such as the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (PfATP6), which is a target for artemisinin, docking studies could predict the binding mode and affinity of this compound and its analogs. nih.gov Such studies can explain why certain structural features are essential for activity and predict how modifications might enhance binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By generating a series of this compound analogs and measuring their antiplasmodial activity, a QSAR model could be developed. researchgate.net This statistical model would correlate physicochemical descriptors (e.g., lipophilicity, electronic parameters, steric properties) with biological activity, yielding a predictive equation to guide the synthesis of more potent compounds.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the dynamic behavior of this compound within a simulated biological environment, such as a lipid bilayer or the active site of a target protein. kallipos.gr This can reveal key interactions and conformational changes that are not apparent from static models.

The application of these computational tools, which have been successfully used for other sesquiterpenes and endoperoxides, holds significant promise for accelerating the exploration of this compound's therapeutic potential. journaljpri.comnih.gov

Design Principles for Novel Endoperoxide Antimalarial Agents

The development of new antimalarial agents based on the endoperoxide scaffold is a major focus of medicinal chemistry, largely inspired by the success of artemisinin. scispace.comresearchgate.net The design of novel analogs based on the this compound structure would follow several key principles derived from decades of research on peroxide antimalarials.

Primacy of the Endoperoxide Bridge: The 1,2-dioxane ring is the essential pharmacophore. dovepress.com Any new design must retain this feature. The primary mechanism of action is believed to involve the reductive activation of the endoperoxide by intraparasitic ferrous iron (Fe(II)), likely from heme. This reaction generates highly reactive oxygen-centered and subsequent carbon-centered radicals that damage parasite macromolecules, leading to cell death. vulcanchem.comdovepress.com

Scaffold Optimization: The bicyclofarnesylsesquiterpene skeleton can be modified to improve potency and pharmacokinetic properties. Simplification of the scaffold could lead to more synthetically accessible compounds, while targeted modifications could enhance binding to a putative target or improve metabolic stability.

Hybrid Molecule Approach: A successful strategy in antimalarial drug design is the creation of hybrid or chimeric molecules that combine two pharmacophores with different mechanisms of action into a single molecule. For instance, a simplified this compound scaffold could be covalently linked to a 4-aminoquinoline (B48711) moiety (the pharmacophore of chloroquine) to create a "trioxaquine"-like hybrid. This approach can combat resistance and enhance potency. dovepress.com

Modulation of Physicochemical Properties: The side chain containing the primary alcohol offers a clear opportunity for modification to fine-tune the molecule's properties. Introducing different functional groups can alter solubility, lipophilicity (logP), and metabolic stability, all of which are critical for oral bioavailability and in vivo efficacy. For example, incorporating metabolism-blocking substituents can prevent rapid deactivation of the drug in the body. researchgate.net

The antiplasmodial activity of this compound against various strains of Plasmodium falciparum provides a baseline for evaluating newly designed analogs.

StrainTypeIC₅₀ (µM)Reference
W2Chloroquine-Resistant~1.8 mdpi.com
D6Chloroquine-Sensitive~1.8 mdpi.com
K1Chloroquine/Pyrimethamine-Resistant5.6 mdpi.com
NF54Drug-Sensitive4.9 mdpi.com

By systematically applying these design principles and using the known activity of this compound as a benchmark, it is possible to rationally develop novel endoperoxide-based antimalarial candidates with improved therapeutic profiles.

Advanced Research Methodologies and Future Directions

Development of Advanced In Vitro and In Silico Screening Platforms

The journey from a natural product discovery to a viable drug candidate is accelerated by modern screening technologies. In the early assessment of Okundoperoxide, both in vitro and in silico platforms were instrumental.

In vitro antiplasmodial activity was determined using the [3H] hypoxanthine (B114508) incorporation assay, a standard method to measure the inhibition of parasite growth. rhhz.net This technique confirmed this compound's activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of Plasmodium falciparum. researchgate.netmdpi.com

Concurrently, in silico approaches are employed to predict the compound's drug-like properties, significantly reducing the time and cost associated with later-stage failures. rhhz.netnih.gov For this compound, computational tools were used to calculate key molecular descriptors that predict its Drug Metabolism and Pharmacokinetics (DMPK) profile. rhhz.net These early-stage computational screenings help to identify promising compounds and guide further development. rhhz.net The rise of machine learning (ML) and artificial intelligence (AI) is further revolutionizing this space, with platforms like Drug Design for Global Health (DD4GH) being developed to accelerate the identification of promising compounds for global health threats. mmv.org

Table 1: Selected In Silico DMPK Predictions for this compound This table is based on data from in silico assessments which predict the compound's properties.

PropertyPredicted Value/RangeSignificance in Drug Discovery
Molecular Weight Within acceptable rangeInfluences absorption and distribution
Solubility Profile GoodEssential for bioavailability
LogP (Octanol/Water) ModerateBalances solubility and membrane permeability
Polar Surface Area (PSA) AcceptableAffects cell membrane penetration
Rotatable Bonds AcceptableInfluences conformational flexibility and target binding

Data sourced from in silico analysis of this compound and related sesquiterpenes. rhhz.net

Application of Modern Spectroscopic Techniques for Detailed Structural Characterization

The precise elucidation of this compound's complex structure was achieved through a suite of modern spectroscopic techniques. researchgate.net The characterization of novel natural products relies on combining various methods to build a complete picture of molecular connectivity, stereochemistry, and functional groups. researchgate.netlabmanager.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : One-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) spectroscopic studies were fundamental in determining the unique bicyclofarnesyl sesquiterpene framework of this compound. researchgate.netnumberanalytics.com 2D NMR techniques, such as COSY and HMBC, allow scientists to map the connections between protons and carbons, piecing together the intricate cyclic structure.

Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact molecular weight and elemental formula, which is a critical first step in identifying a new compound.

Infrared (IR) and Ultraviolet (UV) Spectroscopy : These techniques were used to identify key functional groups present in the molecule, such as the crucial endoperoxide bridge, and to analyze its electronic properties. researchgate.netmdpi.com

The combined application of these advanced spectroscopic methods was indispensable for confirming the novel structure of this compound, distinguishing it from other known sesquiterpenes and providing the foundational knowledge required for any subsequent synthetic efforts. researchgate.netresearchgate.net

Collaborative Research Models in Global Health Drug Discovery (e.g., TDR Initiatives)

The discovery and development of treatments for diseases like malaria are often beyond the capacity of a single institution and thrive on collaborative, global efforts. globalhealthprogress.org The Special Programme for Research and Training in Tropical Diseases (TDR), co-sponsored by UNICEF, UNDP, the World Bank, and WHO, is a prime example of such a model. nih.govtdrstrategy.org TDR facilitates and funds research on neglected infectious diseases, including malaria, by building capacity in disease-endemic countries and fostering international partnerships. nih.gov

These global health initiatives operate through several mechanisms:

Public-Private Partnerships (PPPs) : Organizations like Medicines for Malaria Venture (MMV) and the Drugs for Neglected Diseases Initiative (DNDi) bring together academic institutions, pharmaceutical companies, and philanthropic organizations. globalhealthprogress.orgnih.govwipo.int This model leverages the discovery expertise of academia with the development and manufacturing power of industry to create new antimalarial drugs. globalhealthprogress.orgnews-medical.net

Network Building : TDR has been instrumental in creating research networks, such as the African Network for Drugs and Diagnostics Innovation (ANDI), to promote African-led research and development. researchgate.net

Open-Source Innovation : Some models promote the sharing of data and technology to allow researchers globally to adapt and build upon existing knowledge, accelerating the discovery process. mmv.orgwipo.int

The initial research into natural products like this compound, often originating in academic labs in disease-endemic regions, is precisely the kind of work supported and advanced by these collaborative global health frameworks.

Future Perspectives in this compound Research

With its confirmed structure and moderate antiplasmodial activity, this compound serves as a promising scaffold for future research and development.

Identification of Novel Molecular Targets within Parasitic Pathways

The antimalarial activity of endoperoxide-containing compounds like artemisinin (B1665778) is primarily attributed to their interaction with heme, a byproduct of hemoglobin digestion by the parasite. dipterajournal.com The iron (Fe(II)) in heme is thought to cleave the endoperoxide bridge, generating cytotoxic reactive oxygen species that damage parasite proteins and lead to its death. dipterajournal.comnih.gov It is presumed that this compound functions through a similar mechanism.

A key future research direction is to confirm this mode of action for this compound and to investigate whether it interacts with other molecular targets within the parasite. Identifying a novel or secondary target would be a significant breakthrough, potentially offering a pathway to overcome existing drug resistance mechanisms. anr.fr Modern "omics" technologies can be used to study how the parasite's protein and metabolite expression changes in response to the compound, providing clues to its specific cellular targets. mdpi.com

Rational Design and Synthesis of Potent and Selective Analogs

This compound's unique bicyclic structure makes it an attractive starting point for medicinal chemistry campaigns. nih.gov The goal of rational design is to create synthetic analogs with improved characteristics, such as:

Enhanced Potency : Modifying the structure to increase its activity against the parasite, lowering the concentration needed for a therapeutic effect.

Improved Selectivity : Ensuring the compound is more toxic to the parasite than to human cells, leading to a better safety profile.

Favorable Pharmacokinetics : Optimizing the molecule's absorption, distribution, metabolism, and excretion (ADME) properties to ensure it reaches its target effectively in the body.

One promising strategy is the creation of "hybrid" or "chimeric" molecules, where the endoperoxide pharmacophore of an this compound analog is covalently linked to another molecule with a different antimalarial mechanism. nih.gov This dual-action approach could lead to more robust therapies that are less susceptible to the development of resistance.

Exploring Broader Therapeutic Applications Beyond Malaria

Many natural endoperoxides exhibit a wide range of biological activities beyond their antimalarial effects, including anticancer, antifungal, and antiviral properties. researchgate.net Preliminary studies have already shown that this compound possesses antibacterial activity against Staphylococcus aureus. researchgate.net Furthermore, other sesquiterpene peroxides have demonstrated anti-inflammatory and antiprotozoal capabilities. oatext.com

This suggests a significant opportunity to screen this compound and its future synthetic analogs for a broader range of therapeutic uses. Future research should involve testing these compounds against various cancer cell lines, other parasitic protozoa (such as Leishmania or Trypanosoma), viruses, and fungi to uncover their full therapeutic potential.

Q & A

Q. What methodologies are recommended for isolating and structurally characterizing Okundoperoxide from Scleria striatinux?

  • Answer : Isolation typically involves bioassay-guided fractionation using solvents like dichloromethane/methanol. Structural elucidation employs:
    • High-resolution ESI-MS for molecular formula determination (C₁₅H₂₂O₄, 5 degrees of unsaturation) .
    • ¹H and ¹³C NMR to identify functional groups (e.g., ketone, Z-enone, axial methyl protons) .
    • NOE experiments to resolve stereochemistry (e.g., cis/trans ring fusion) .
    • Mosher ester derivatives (R- and S-configurations) for absolute configuration analysis .

Q. What initial bioactivity data support this compound as a candidate for further pharmacological studies?

  • Answer : Key findings include:
    • Antiplasmodial activity : IC₅₀ values of 1.8–2.3 μg/mL against Plasmodium falciparum strains .
    • Antibacterial activity : MIC of 1 mg/mL against Staphylococcus aureus (bacteriostatic) .
    • Toxicity : LC₅₀ of 46.88 μg/mL on LLC-MK2 mammalian cells, indicating potential cytotoxicity at higher doses .

Q. How can researchers resolve contradictions in this compound’s bioactivity data (e.g., antiplasmodial efficacy vs. cytotoxicity)?

  • Answer : Strategies include:
    • Dose-response profiling : Compare IC₅₀ (antiplasmodial) and LC₅₀ (cytotoxicity) to calculate selectivity indices .
    • Structural analogs : Synthesize derivatives (e.g., furan or epoxide analogs) to decouple toxicity from activity .
    • Mechanistic studies : Investigate whether cytotoxicity arises from non-specific oxidative stress (common in endoperoxides) or target-specific interactions .

Q. What experimental designs are suitable for probing the stability of this compound’s endoperoxide moiety under varying conditions?

  • Answer :
    • Thermal stability : Monitor decomposition via TGA/DSC or NMR under controlled temperatures .
    • Reductive stability : React with triphenylphosphine (PPh₃) to test O-O bond cleavage; note that this compound forms furan derivatives via dehydration rather than direct reduction .
    • pH-dependent stability : Use HPLC-MS to track degradation in acidic/alkaline buffers, simulating physiological environments .

Q. How can researchers address challenges in reproducing stereochemical assignments for this compound?

  • Answer :
    • Comparative NMR : Validate Mosher ester derivatives’ ¹H NMR shifts against known standards .
    • Computational modeling : Use DFT calculations to predict NOE correlations and compare with experimental data .
    • Crystallography : Pursue single-crystal X-ray diffraction if sufficient pure compound is available .

Methodological Considerations

Q. What statistical and spectroscopic tools are critical for analyzing this compound’s reaction pathways (e.g., furan formation)?

  • Answer :
    • HR-MS and GC-MS : Track molecular weight changes during reactions (e.g., dehydration to furan) .
    • Kinetic isotope effects (KIE) : Study hydrogen abstraction steps in O-O bond cleavage using deuterated solvents .
    • In situ IR spectroscopy : Monitor carbonyl and hydroxyl group dynamics during thermal degradation .

Q. How should researchers design bioactivity studies to differentiate this compound’s direct effects from co-metabolites in Scleria striatinux?

  • Answer :
    • Fractionation-coupled bioassays : Test individual chromatographic fractions for activity before isolating pure compounds .
    • Metabolomic profiling : Use LC-HRMS to correlate bioactivity with this compound’s abundance in crude extracts .
    • Synergy assays : Combine Okundoperotide with plant extract fractions to identify additive/inhibitory interactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.